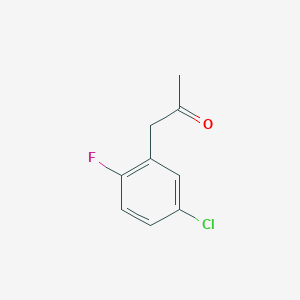
1-(5-Chloro-2-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-Chloro-2-fluorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Chloro-2-fluorophenyl)propan-2-one, also known as a substituted acetophenone derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a chloro and a fluoro substituent on the phenyl ring, which can influence its reactivity and biological interactions.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₈ClF
- Molecular Weight : 198.62 g/mol
- CAS Number : [Not specified in the results]
The presence of halogen atoms such as chlorine and fluorine is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In various studies, compounds with similar structures have shown efficacy against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 40 to 100 µg/mL, indicating moderate antibacterial potency compared to standard antibiotics like ceftriaxone .
Anticancer Activity
This compound has also been explored for its anticancer properties. Similar compounds have been evaluated against various cancer cell lines, demonstrating significant growth inhibition. For instance:
- IC50 Values : Studies on related compounds have shown IC50 values ranging from 7 to 20 µM against human leukemia cells, suggesting that this class of compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to cellular receptors, modulating their activity and influencing signaling pathways.
- DNA Interaction : Potential interactions with DNA could affect gene expression and cellular functions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Chloro-2-fluorophenyl)propan-2-one | Chlorine at para position | Moderate antibacterial |
| 1-(5-Bromo-2-fluorophenyl)propan-2-one | Bromine instead of chlorine | Enhanced anticancer |
| 1-(5-Chloro-3-fluorophenyl)propan-2-one | Different position of fluorine | Varies in antimicrobial efficacy |
The substitution pattern significantly influences the biological properties and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of halogenated phenyl derivatives. For instance:
- Anticancer Efficacy : A study evaluating various halogenated acetophenones found that those with both chloro and fluoro substituents exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-halogenated counterparts.
- Antimicrobial Screening : Another investigation into the antimicrobial properties of substituted phenyl ketones revealed that the presence of halogens increased the inhibition zones against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-fluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLGISRMQOEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














